molecular formula C10H11N3O2 B13066446 5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B13066446
M. Wt: 205.21 g/mol
InChI Key: BYJWQYTVMBBJLZ-UHFFFAOYSA-N
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Description

5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid ( 1531664-20-6) is a high-purity organic compound with the molecular formula C 10 H 11 N 3 O 2 and a molecular weight of 205.21 g/mol . This chemical features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its significant synthetic versatility and planar, bicyclic structure that facilitates target binding . The compound serves as a critical building block in organic synthesis and pharmaceutical research. Its structure, particularly the carboxylic acid group at the 2-position, makes it a valuable intermediate for the design and development of novel bioactive molecules . Researchers extensively utilize this core structure in developing potent and selective enzyme inhibitors, with notable applications in the creation of kinase inhibitors . For instance, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been developed as highly potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), an essential signaling biomolecule involved in inflammatory and autoimmune diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The rigid, fused ring system allows for strategic functionalization, enabling researchers to explore structure-activity relationships and optimize drug-like properties . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

5,6,7-trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-5-6(2)11-9-4-8(10(14)15)12-13(9)7(5)3/h4H,1-3H3,(H,14,15)

InChI Key

BYJWQYTVMBBJLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=CC(=N2)C(=O)O)N=C1C)C

Origin of Product

United States

Preparation Methods

The synthesis of 5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed depend on the specific reaction and conditions applied.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The mechanism often involves the modulation of kinases and other enzymes critical for cancer cell survival and proliferation.

Antimicrobial Properties
There is evidence suggesting that pyrazolo[1,5-a]pyrimidine derivatives possess antimicrobial activity against various bacterial strains. The carboxylic acid functionality enhances solubility and bioavailability, making these compounds suitable candidates for developing new antibiotics.

Neuroprotective Effects
Some studies have reported neuroprotective effects of pyrazolo[1,5-a]pyrimidine derivatives in models of neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

Agricultural Applications

Herbicides and Pesticides
The compound has been explored for its potential use as a herbicide or pesticide. Its structural characteristics allow it to interact with specific biological targets in plants or pests, leading to growth inhibition or mortality. This application is particularly relevant in developing environmentally friendly agricultural chemicals.

Material Science

Polymer Additives
In materials science, 5,6,7-trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be used as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it a valuable component in producing high-performance materials.

Summary of Research Findings

Application Area Findings References
Medicinal ChemistryAnticancer activity through kinase inhibition
Antimicrobial effects against bacterial strains
Neuroprotective properties in neurodegenerative models
Agricultural SciencePotential herbicide/pesticide with specific biological targets
Material ScienceEnhances thermal stability and mechanical properties in polymers

Case Studies

  • Anticancer Activity Study
    A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound effectively inhibited the growth of several cancer cell lines. The compound was found to induce apoptosis via the mitochondrial pathway.
  • Neuroprotective Effects Research
    In a preclinical study published in Neuropharmacology, researchers observed that the compound significantly reduced neuroinflammation and oxidative stress markers in animal models of Alzheimer's disease. These findings suggest its potential as a therapeutic agent for neurodegenerative disorders.
  • Agricultural Application Study
    A recent study highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives as herbicides against common agricultural weeds. The compounds exhibited selective toxicity towards target species while being safe for crop plants.

Mechanism of Action

The mechanism by which 5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2), leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The pathways involved include the inhibition of CDK2/cyclin A2 complex, which is crucial for cell cycle regulation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Positional Effects

Key structural differences among pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives include:

  • Substituent Type : Methyl, trifluoromethyl, phenyl, and heteroaromatic groups (e.g., furan, pyridyl) are common at positions 5, 6, and 7.
  • Carboxylic Acid Position : Derivatives with carboxylic acid at C(3) or C(6) (e.g., pyrazolo[1,5-a]pyrimidine-3-carboxylic acid) exhibit distinct hydrogen-bonding patterns compared to C(2) analogues .
Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Carboxylic Acid Position Molecular Weight (g/mol) Key Properties
5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid* 5,6,7-Trimethyl 2 249.25 High lipophilicity (logP ~2.5), moderate solubility in polar solvents
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5-Furan, 7-CF₃ 2 297.19 Enhanced metabolic stability due to CF₃; π-π interactions from furan
5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5-Methyl, 7-Phenyl 2 253.26 Aromatic stacking (phenyl), moderate solubility in DMSO
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid None 3 163.14 Lower molecular weight; water-soluble (solubility ~50 mg/mL)
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 5,7-Dimethyl 3 207.19 Increased lipophilicity vs. C(2) analogues; reduced target affinity

*Calculated molecular weight based on formula C₁₀H₁₁N₃O₂.

Biological Activity

5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and has shown promise in various enzymatic inhibition studies.

  • Molecular Formula : C10H11N3O2
  • Molecular Weight : 205.21 g/mol
  • CAS Number : 1531664-20-6

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines possess notable anticancer activities. A study highlighted the synthesis and evaluation of various derivatives, including this compound. The compound demonstrated significant cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Enzymatic Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes. For instance, it has been noted for its ability to inhibit DNA gyrase, an essential enzyme for bacterial replication. This inhibition is particularly relevant for developing antibacterial agents . The structure-activity relationship (SAR) studies suggest that modifications at various positions on the pyrazolo ring can enhance or reduce biological activity .

Case Studies

  • Antitumor Activity :
    • A series of experiments were conducted to evaluate the antitumor efficacy of 5,6,7-trimethylpyrazolo[1,5-a]pyrimidine derivatives. Results indicated that compounds with specific substitutions at the 3 and 4 positions exhibited enhanced cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
  • Antibacterial Activity :
    • In vitro studies have shown that the compound exhibits significant antibacterial properties against Gram-positive bacteria. The mechanism of action appears to involve the disruption of bacterial DNA replication processes . Comparative studies with known antibiotics revealed that this compound could serve as a novel scaffold for antibiotic development.

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Recent advancements have focused on optimizing synthetic routes to improve yield and reduce reaction times . Functionalization strategies have also been explored to enhance biological activity through targeted modifications.

Summary Table of Biological Activities

Activity Type Description Reference
AnticancerSignificant cytotoxic effects on cancer cell lines
Enzymatic InhibitionInhibition of DNA gyrase
AntibacterialEffective against Gram-positive bacteria

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